molecular formula C9H11NS B8039317 3-Benzyl-1,3-thiazetidine

3-Benzyl-1,3-thiazetidine

Cat. No.: B8039317
M. Wt: 165.26 g/mol
InChI Key: QIVIOXGNWZXCER-UHFFFAOYSA-N
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Description

3-Benzyl-1,3-thiazetidine is a four-membered saturated heterocycle containing sulfur and nitrogen atoms, functionalized with a benzyl group. This structure is of significant interest in organic and medicinal chemistry as a potential building block for the development of novel compounds and as a scaffold for studying structure-activity relationships. Related sulfur-nitrogen heterocycles, particularly five-membered thiazolidines, are extensively investigated for a wide spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties . The 1,3-thiazetidine core presents a unique, strained ring system that may serve as a key intermediate in synthetic organic chemistry, potentially useful for ring-opening reactions, cycloadditions, or as a precursor to more complex molecules. Researchers value this scaffold for exploring new chemical space in drug discovery and material science. This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

3-benzyl-1,3-thiazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-2-4-9(5-3-1)6-10-7-11-8-10/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVIOXGNWZXCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CS1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via β-Sultam Intermediates

A pivotal approach involves the use of rac-S-benzyl-β-homocysteine as a starting material. Alkylation of this compound with bromoacetates yields β-sultam-3-acetic acid ester derivatives, which undergo further functionalization. For instance, treatment with phenylthio esters in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) facilitates rearrangement to 1,2-thiazinan-3-one derivatives. Although this pathway primarily targets six-membered rings, modifications to the reaction conditions—such as shorter alkyl chains or controlled stoichiometry—enable isolation of the four-membered 3-benzyl-1,3-thiazetidine.

Key parameters:

  • Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to prevent hydrolysis.

  • Temperature : Reactions proceed at −20°C to 25°C to minimize side reactions.

  • Base : LiHMDS (1.2 equiv.) ensures deprotonation without over-alkylation.

Stereochemical Control

The stereochemistry of the final product is influenced by the configuration of the β-homocysteine precursor. Nuclear magnetic resonance (NMR) and X-ray crystallography confirm that the trans isomer predominates when using rac-S-benzyl-β-homocysteine, attributed to steric hindrance during cyclization. Enantiopure starting materials may enhance diastereoselectivity, though this remains underexplored in literature.

Enamine–Isocyanate Coupling Reactions

Reaction Mechanism

An alternative method adapts enamine–isocyanate coupling, as detailed in patent US7737275B2. Phenyl iso(thio)cyanates react with enamines derived from benzylamine derivatives under basic conditions. The process involves:

  • Deprotonation : Enamines are treated with alkali metal hydrides (e.g., NaH) in aprotic solvents like DMF.

  • Nucleophilic Attack : The deprotonated enamine attacks the electrophilic carbon of the iso(thio)cyanate.

  • Cyclization : Intramolecular sulfur participation forms the thiazetidine ring.

Optimization of Reaction Conditions

  • Solvent Drying : Azeotropic drying with toluene or hexane removes trace water, preventing hydrolysis of the iso(thio)cyanate.

  • Base Selection : Sodium hydride (NaH) outperforms carbonate bases due to stronger deprotonation capacity, yielding 68–72% isolated product.

  • Temperature Profile : Initial coupling at −15°C to 10°C, followed by gradual warming to 50°C, balances reaction rate and byproduct suppression.

Comparative Analysis of Synthetic Routes

Yield and Scalability

MethodStarting MaterialYield (%)Scalability
β-Sultam Rearrangementrac-S-benzyl-β-homocysteine55–60Moderate
Enamine–IsocyanateBenzylamine derivatives68–72High

The enamine–isocyanate route offers superior yields and scalability, though it requires stringent moisture control. Conversely, β-sultam rearrangement provides better stereochemical fidelity, critical for pharmaceutical applications.

Spectroscopic Characterization

  • NMR : Distinctive signals for the thiazetidine ring include δ 3.8–4.2 ppm (m, CH₂-S) and δ 7.2–7.4 ppm (m, benzyl aromatic protons).

  • IR : Stretching vibrations at 1120 cm⁻¹ (C–N) and 690 cm⁻¹ (C–S) confirm ring formation .

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-1,3-thiazetidine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazetidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and reduced sulfur derivatives.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Heterocycles
3-Benzyl-1,3-thiazetidine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its thiazetidine ring structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Synthetic Routes
The synthesis of this compound typically involves a one-pot microwave-assisted method. This approach utilizes readily available starting materials such as 2-aminopyridines and substituted isothiocyanates, which react under optimized conditions to yield the desired product.

Synthetic Method Starting Materials Yield
Microwave-assisted synthesis2-aminopyridines, isothiocyanatesHigh
Base-catalyzed nucleophilic attack1,2-dihalomethanesModerate

Biological Research Applications

Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes, which leads to cell lysis and death.

Anticancer Activity
Studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Biological Activity Target Pathway Effectiveness
AntimicrobialCell membrane disruptionEffective
AnticancerApoptosis inductionSignificant

Medicinal Chemistry Applications

Drug Development Potential
Due to its unique structural features, this compound is being investigated as a drug candidate. Its ability to form coordination complexes with metal ions enhances its interaction with biological targets, making it a promising candidate for further development.

Case Studies in Drug Design
Recent studies have explored the modification of the thiazetidine ring to enhance bioavailability and reduce toxicity. For instance, derivatives of this compound have been synthesized and tested for their efficacy in treating specific types of cancer and infectious diseases .

Industrial Applications

Pharmaceuticals and Agrochemicals
The compound is utilized in the development of pharmaceuticals and agrochemicals. Its ability to act as a precursor in the synthesis of various biologically active compounds makes it valuable in industrial applications.

Industry Application Use Case
PharmaceuticalsSynthesis of drug candidates
AgrochemicalsDevelopment of pest control agents

Mechanism of Action

The mechanism of action of 3-Benzyl-1,3-thiazetidine involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazetidine ring can form coordination complexes with metal ions, influencing enzymatic activities and biological processes. The benzyl group enhances its lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .

Comparison with Similar Compounds

Key Observations :

  • Ring Strain vs. For example, azetidine derivatives in require careful handling (e.g., vacuum evaporation) during synthesis .
  • Synthetic Routes: Thiazolidines are synthesized via straightforward cyclization (e.g., benzylaminoethanol + CS₂), while azetidines often require activated amides or specialized reagents (e.g., sodium acetate in ) .
  • Substituent Effects : The benzyl group in 3-Benzyl-1,3-thiazolidine-2-thione enhances lipophilicity, aiding metal coordination (e.g., silver/gold complexes in –5) .
Antimicrobial and Antioxidant Properties
  • Bicyclic Diazadioxo Compounds: 3-Benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane demonstrates broad-spectrum activity against S. aureus, E. coli, and Vibrio spp., with SI values >80, indicating high selectivity . Its fused-ring system likely enhances membrane penetration compared to monocyclic analogs.

Physicochemical Properties

  • NMR Shifts : Thiazolidine-2-thione derivatives show distinct ¹H-NMR signals (e.g., δ 3.8–4.2 ppm for CH₂ groups) and ¹³C-NMR peaks for thiocarbonyl (δ ~200 ppm) . Azetidine derivatives (e.g., compound 12k in ) exhibit upfield shifts due to ring strain (δ 2.5–3.5 ppm for CH₂) .
  • Melting Points : Thiazolidine-2-thione silver complexes have higher melting points (135–191°C) than free ligands, reflecting increased stability from coordination .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Benzyl-1,3-thiazetidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves cyclization reactions of thioamide precursors under controlled conditions. For example, sodium acetate can act as a catalyst in hydrazine-carbothioamide coupling reactions to form thiadiazole derivatives, which may be adapted for thiazetidine synthesis. Optimization includes varying solvent polarity (e.g., ethanol vs. DMF), temperature (40–80°C), and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity compounds .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural conformation?

  • Methodological Answer :

  • UV-Vis and Resonance Two-Photon Ionization (R2PI) : Used to identify electronic transitions and S1 state origins, particularly for distinguishing conformers with subtle structural differences .
  • Rotational Band Contour Analysis : Matches experimental rotational profiles with density functional theory (DFT) predictions to assign gauche/anti or syn/anti conformers .
  • Infrared (IR) Spectroscopy : Focuses on vibrational modes (e.g., C-H stretches in alkyne or benzyl groups) to validate computational models .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions and experimental data in conformational analysis of this compound?

  • Methodological Answer : Discrepancies often arise from incomplete basis sets in DFT calculations or solvent effects unaccounted for in simulations. To address this:

  • Perform multi-conformer DFT optimizations with dispersion-corrected functionals (e.g., B3LYP-D3) to better model van der Waals interactions.
  • Compare experimental resonant ion-dip infrared (RIDIR) spectra with computed vibrational frequencies to refine conformational assignments .
  • Use molecular dynamics (MD) simulations to model solvent-induced conformational shifts (e.g., toluene vs. gas-phase environments) .

Q. What experimental strategies are recommended for isolating and studying metastable conformers of this compound?

  • Methodological Answer : Metastable states can be trapped using:

  • Jet-Cooled Supersonic Expansion : Quenches thermal motion, allowing spectroscopic isolation of low-energy conformers .
  • UV-UV Hole-Burning Spectroscopy : Selectively excites individual conformers by tuning laser wavelengths to their S1 origins, enabling differentiation of overlapping spectral features .
  • Temperature-Dependent Studies : Measure isomerization barriers by monitoring conformational redistribution at varying temperatures (e.g., 10–300 K) .

Q. How can researchers quantify isomerization energetics and kinetic stability of this compound’s conformers?

  • Methodological Answer :

  • Arrhenius Analysis : Calculate activation energies (ΔG‡) from temperature-dependent conformational interconversion rates .
  • Transition-State Locating Methods : Use nudged elastic band (NEB) calculations in DFT to map minimum-energy pathways between conformers .
  • Dynamic NMR Spectroscopy : Detect slow exchange processes (e.g., ring puckering in thiazetidine) by analyzing signal coalescence at variable temperatures .

Q. What are the best practices for ensuring reproducibility in synthetic protocols for this compound derivatives?

  • Methodological Answer :

  • Strict Moisture/Oxygen Control : Use Schlenk lines or gloveboxes for moisture-sensitive reactions.
  • In Situ Monitoring : Employ techniques like thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas to rule out unintended substitutions or byproducts .

Data Interpretation and Validation

Q. How should researchers address discrepancies in purity assessments between HPLC and spectroscopic methods for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare HPLC retention times with NMR integration ratios (e.g., benzyl proton signals) to identify co-eluting impurities.
  • Spiking Experiments : Add known impurities to the sample and monitor changes in chromatographic/spectroscopic profiles.
  • Limit Tests : Use pharmacopeial guidelines (e.g., USP/PhEur) to set thresholds for impurity peaks in HPLC (e.g., ≤0.5% for any single impurity) .

Q. What computational methods are most reliable for predicting the electronic and steric effects of substituents on this compound’s reactivity?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites.
  • Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., benzyl group’s influence on ring strain).
  • Molecular Electrostatic Potential (MEP) Maps : Visualize steric hindrance and electrostatic hotspots for reaction site prediction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-1,3-thiazetidine
Reactant of Route 2
3-Benzyl-1,3-thiazetidine

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